molecular formula C19H22N6O3 B12188931 N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12188931
M. Wt: 382.4 g/mol
InChI Key: NKDXMBHTBGWBDB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, pyridazine, and piperidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyridazine Formation: The triazole intermediate is then reacted with suitable reagents to form the pyridazine ring.

    Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Final Coupling: The final step involves coupling the 2,5-dimethoxyphenyl group with the triazolo-pyridazinyl-piperidine intermediate using amide bond formation techniques, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperidine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and piperidine moiety using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, or it may act as an agonist or antagonist at specific receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-(triazolyl)piperidine-4-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-(pyridazinyl)piperidine-4-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its combination of triazole, pyridazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-27-14-3-4-16(28-2)15(11-14)21-19(26)13-7-9-24(10-8-13)18-6-5-17-22-20-12-25(17)23-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,26)

InChI Key

NKDXMBHTBGWBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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